molecular formula C7H10N2O2 B1623461 1-Ethylthymine CAS No. 21472-94-6

1-Ethylthymine

Cat. No.: B1623461
CAS No.: 21472-94-6
M. Wt: 154.17 g/mol
InChI Key: BKDADTHKLXIORH-UHFFFAOYSA-N
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Description

1-Ethylthymine is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

21472-94-6

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-ethyl-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C7H10N2O2/c1-3-9-4-5(2)6(10)8-7(9)11/h4H,3H2,1-2H3,(H,8,10,11)

InChI Key

BKDADTHKLXIORH-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)NC1=O)C

Canonical SMILES

CCN1C=C(C(=O)NC1=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirring suspension of thymine (536 mg, 4.18 mmol) in dry DMF (5 mL) was added sodium hydride (60% oil dispersion, 167 mg, 4.18 mmol). After stirring the mixture for 30 min at room temperature, a solution of trans-5-bromomethyl-2-ethoxyphosphinoyl-tetrahydrofuran (example 66) (630 mg, 2.09 mmol) in DMF (3 mL) was added via cannula. The mixture was then stirred at 90° C. for 18 h after which the mixture was cooled and quenched with saturated ammonium chloride (5 mL). The volatiles were removed under vacuo and the residue was dissolved in a mixture of dichloromethane (20 mL) and water (10 mL). The mixture was filtered and the aqueous layer was collected and extracted with dichloromethane (2×20 mL). The combined extracts were then washed with brine (20 mL), dried (MgSO4) and concentrated to dryness. Purification by chromatography eluting with EtAc, 5% MeOH in EtAc then 10% MeOH in EtAc yielded first N1 -ethyl thymine (83 mg, 26%) and then the title compound as an oil (186 mg, 26%).
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step Two
Name
trans-5-bromomethyl-2-ethoxyphosphinoyl-tetrahydrofuran
Quantity
630 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
26%

Synthesis routes and methods II

Procedure details

To a stirring suspension of thymine (536 mg, 4.18 mmol) in dry DMF (5 mL) was added sodium hydride (60% oil dispersion, 167 mg, 4.18 mmol). After stirring the mixture for 30 min at room temperature, a solution of trans-5-bromomethyl-2-ethoxyphosphinoyl-tetrahydrofuran (example 66) (630 mg, 2.09 mmol) in DMF (3 mL) was added via cannula. The mixture was then stirred at 90° C. for 18 h after which the mixture was cooled and quenched with saturated ammonium chloride (5 mL). The volatiles were removed under vacuo and the residue was dissolved in a mixture of dichloromethane (20 mL) and water (10 mL). The mixture was filtered and the aqueous layer was collected and extracted with dichloromethane (2×20 mL). The combined extracts were then washed with brine (20 mL), dried (MgSO4) and concentrated to dryness. Purification by chromatography eluting with EtAc, 5% MeOH in EtAc then 10% MeOH in EtAc yielded first N1 -ethyl thymine (83 mg, 26%) and then the title compound as an oil (186 mg, 26%).
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step Two
Name
trans-5-bromomethyl-2-ethoxyphosphinoyl-tetrahydrofuran
Quantity
630 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
26%

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